N-Formyl Lenalidomide can be synthesized from Lenalidomide through various chemical modifications. It belongs to the class of compounds known as immunomodulatory drugs (IMiDs), which also includes thalidomide and pomalidomide. These drugs are recognized for their ability to modulate immune responses and have been extensively studied for their therapeutic potential in cancer and autoimmune diseases.
The synthesis of N-Formyl Lenalidomide can be achieved through several methods involving acylation reactions. A notable approach involves the use of formic acid or other formylating agents in the presence of catalysts. For example, one method includes:
N-Formyl Lenalidomide retains the core structure of Lenalidomide while incorporating a formyl group at the nitrogen position. The molecular formula can be represented as . The structural features include:
Molecular modeling studies can provide insights into the conformational flexibility and potential binding interactions with target proteins.
N-Formyl Lenalidomide can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions highlight the versatility of N-Formyl Lenalidomide in synthetic organic chemistry .
The mechanism of action for N-Formyl Lenalidomide is likely similar to that of its parent compound, Lenalidomide. It acts primarily by modulating the activity of E3 ubiquitin ligases, specifically the CRL4CRBN complex. This interaction leads to:
The precise influence of the formyl group on this mechanism remains an area for further investigation.
N-Formyl Lenalidomide exhibits distinct physical and chemical properties due to its unique structure:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties .
N-Formyl Lenalidomide holds potential applications in various scientific fields:
N-Formyl Lenalidomide (CAS No. 2197414-56-3) is a chemically modified derivative of the immunomodulatory drug lenalidomide. Its systematic IUPAC name is N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)formamide, reflecting the addition of a formyl group (–CHO) to the primary amine at the 4-position of lenalidomide’s isoindolinone core [3] [5]. The molecular formula is C₁₄H₁₃N₃O₄, with a molecular weight of 287.27 g/mol [3] [5]. This represents a mass increase of 28 Da compared to the parent compound (C₁₃H₁₃N₃O₃; 259.26 g/mol), consistent with the formylation of the primary amine.
Structural Significance:
Nuclear Magnetic Resonance (NMR):
While explicit NMR assignments for N-Formyl Lenalidomide are not detailed in the search results, its structure can be inferred from lenalidomide’s well-characterized spectra. Key predicted shifts include:
Table 1: Predicted NMR Spectral Data for N-Formyl Lenalidomide
Atom Position | Predicted δ1H (ppm) | Multiplicity |
---|---|---|
Formyl (–CHO) | 8.0–8.2 | Singlet |
H-7 (Isoindolinone) | ~7.80 | Doublet |
H-5 (Isoindolinone) | ~7.60 | Triplet |
H-6 (Isoindolinone) | ~7.40 | Triplet |
Glutarimide H-4 | ~4.50 | Multiplet |
Fourier-Transform Infrared Spectroscopy (FTIR):
Characteristic stretches include:
Mass Spectrometry (MS):
LC-MS/MS analysis shows a protonated molecular ion [M+H]+ at m/z 288.1, with diagnostic fragments:
The formylation of lenalidomide’s C4 amine induces steric and electronic changes that disrupt its biological activity:
Table 2: Structural & Functional Comparison with Lenalidomide
Property | Lenalidomide | N-Formyl Lenalidomide | Biological Consequence |
---|---|---|---|
C4 Functional Group | –NH₂ (Primary amine) | –NHCHO (Formamide) | Loss of H-bond donation to CRBN Trp380 |
Molecular Weight | 259.26 g/mol | 287.27 g/mol | Altered pharmacokinetics |
CRBN Binding | High affinity (Kd ~1 µM) | Severely reduced affinity | No substrate recruitment to CRL4CRBN |
Ubiquitination | Degrades IKZF1/IKZF3 | No degradation activity | Inert in myeloma cell lines [8] |
Key Insights:
Tautomerism:
The isoindolinone ring exhibits limited tautomeric behavior, but the formamide group (–NHCHO) may adopt E/Z conformers due to restricted rotation around the C–N bond. This is detectable via dynamic NMR at low temperatures. The glutarimide ring’s dicarbonyl system stabilizes enol tautomers only under extreme conditions [8].
Stereochemistry:
Table 3: Hydrogen Bond Analysis in CRBN Complexes (MD Simulation)
Interaction Site | Lenalidomide | N-Formyl Lenalidomide | Change (%) |
---|---|---|---|
CRBN Trp380–C4 Group | 98% occupancy | <5% occupancy | –95% |
Glutarimide C=O–His378 | 95% occupancy | 88% occupancy | –7% |
Isoindolinone C=O–Trp386 | 90% occupancy | 40% occupancy | –50% |
Implications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1